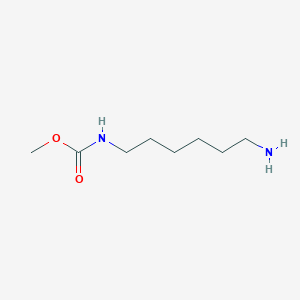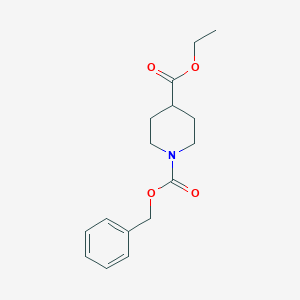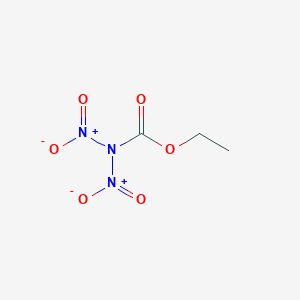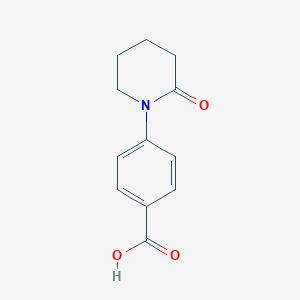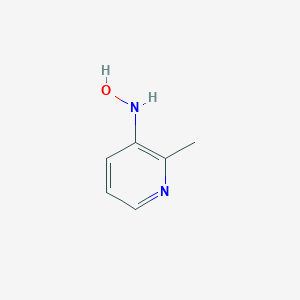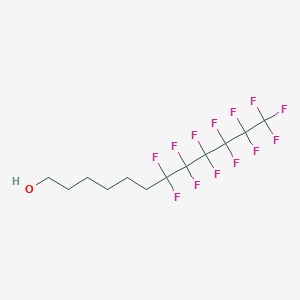![molecular formula C15H9F6NO B070262 4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide CAS No. 195371-90-5](/img/structure/B70262.png)
4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide
Übersicht
Beschreibung
4-(Trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide is a trifluoromethyl substituted benzanilide. It is an organic compound characterized by the presence of the trifluoromethyl group, which imparts unique chemical and physical properties.
Synthesis Analysis
The synthesis of related trifluoromethyl benzanilides involves reactions under controlled conditions. For instance, N-halogeno compounds, including those with trifluoromethyl groups, have been synthesized via direct fluorination processes (Banks & Khazaei, 1990).
Molecular Structure Analysis
The molecular structure of trifluoromethyl benzanilides, including their crystal structures, has been analyzed using techniques like X-ray diffraction. These studies reveal important aspects such as conformational differences and hydrogen bonding patterns (Panini, Bhandary & Chopra, 2016).
Chemical Reactions and Properties
Trifluoromethyl benzanilides undergo various chemical reactions, influenced by the trifluoromethyl group. They participate in reactions like oxidative C–O coupling under specific conditions (Yu, Ma & Yu, 2012).
Physical Properties Analysis
The physical properties of trifluoromethyl benzanilides, such as melting points and phase transitions, are notable. For example, polymorphism and phase transitions in trifluoromethyl substituted benzanilides have been quantitatively investigated, revealing unique thermal behaviors (Panini, Bhandary & Chopra, 2016).
Chemical Properties Analysis
The presence of trifluoromethyl groups significantly impacts the chemical properties of these compounds. Their reactivity, interaction energies, and molecule–molecule interactions are distinct, as shown in studies involving molecule–molecule interaction energies evaluation by methods like the PIXEL method (Panini, Bhandary & Chopra, 2016).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Organosoluble Polyimides : A study reported the synthesis of new aromatic diamines substituted with a trifluoromethyl group, including a derivative of benzamide. These compounds were used to prepare polyimides with good solubility in organic solvents and stability. They exhibited high glass-transition temperatures and good thermal stability, suggesting applications in materials science (Liu et al., 2002).
Polycondensation and Block Copolymer Synthesis : Another study focused on the synthesis of poly(p-benzamide) and block copolymers containing this aramide. The research indicated potential applications in creating polymers with controlled molecular weight and low polydispersity (Yokozawa et al., 2002).
Investigation of Polymorphism : Research on 3-(Trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide revealed the occurrence of concomitant dimorphism in its crystalline forms. This finding has implications for understanding the crystal structures and phase transitions of similar organic compounds (Panini et al., 2016).
Intramolecular Oxidative Coupling : A study explored the oxidative C–O coupling of certain benzamides under metal-free conditions. This research is relevant to organic synthesis and the development of new reaction methodologies (Yu et al., 2012).
Crystal Structures of Benzamides : The crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides were reported, contributing to the field of crystallography and material science (Suchetan et al., 2016).
New Liquid-Crystal Alignment Agents : The study on fluorinated copolyimides derived from trifluoromethyl-containing aromatic diamines, including benzamide derivatives, indicated potential applications in liquid-crystal display technologies (Liu et al., 2002).
Safety and Hazards
Wirkmechanismus
Target of Action
Compounds with trifluoromethyl groups are known to play an increasingly important role in pharmaceuticals and agrochemicals .
Mode of Action
It’s known that trifluoromethyl phenyl sulfone can act as a trifluoromethyl radical precursor . Arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .
Biochemical Pathways
The trifluoromethylation process, which this compound might be involved in, can affect various biochemical pathways, especially in the context of pharmaceuticals and agrochemicals .
Result of Action
The trifluoromethylation process, which this compound might be involved in, can have significant effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F6NO/c16-14(17,18)10-3-1-9(2-4-10)13(23)22-12-7-5-11(6-8-12)15(19,20)21/h1-8H,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKUJYIIONKBSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F6NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380636 | |
| Record name | 4-(Trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide | |
CAS RN |
195371-90-5 | |
| Record name | 4-(Trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




